molecular formula C11H16F3IN2O B2574741 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856024-04-8

5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2574741
CAS RN: 1856024-04-8
M. Wt: 376.162
InChI Key: AZXBVWDWPJKGPD-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This inhibition can lead to changes in biochemical and physiological processes, which may have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole are still being studied. However, it has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a versatile compound that can be used in various fields of research. However, one limitation is that the synthesis of this compound requires expertise in organic chemistry, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the research of 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its properties as a potential catalyst for chemical reactions. Further research is also needed to fully understand its mechanism of action and its potential as an anticancer agent.
Conclusion:
In conclusion, 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound that has potential applications in various fields of scientific research. Its synthesis requires expertise in organic chemistry, but its versatility makes it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 4-iodo-1H-pyrazole and 3,3,3-trifluoropropyl bromide. The reaction involves the use of a base and a solvent, and the final product is obtained after several purification steps.

Scientific Research Applications

The compound 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been used in various scientific research studies. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has also been used in the field of materials science, where it has been studied for its properties as a potential catalyst for chemical reactions.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3IN2O/c1-3-8(2)18-7-10-9(15)6-16-17(10)5-4-11(12,13)14/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXBVWDWPJKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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